molecular formula C15H11N3 B13080859 2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile

2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile

Cat. No.: B13080859
M. Wt: 233.27 g/mol
InChI Key: KQPQXCDTWHOCDF-UHFFFAOYSA-N
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Description

2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the formation of the indole and pyridine rings followed by their coupling. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the indole structure . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(6-pyridin-3-yl-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C15H11N3/c16-6-5-13-10-18-15-8-11(3-4-14(13)15)12-2-1-7-17-9-12/h1-4,7-10,18H,5H2

InChI Key

KQPQXCDTWHOCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)C(=CN3)CC#N

Origin of Product

United States

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